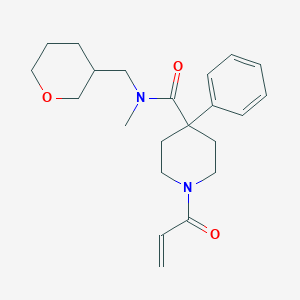

![molecular formula C22H26N2O5S B2438257 1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid CAS No. 690246-23-2](/img/structure/B2438257.png)

1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve the use of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body . The synthesis of this compound might involve several steps, including the preparation of potential antitumor agents .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes a butyl group, a dihydrobenzo[cd]indole group with a sulfonamide linkage, and a cyclohexanecarboxylic acid group.Chemical Reactions Analysis

This compound could be involved in various chemical reactions. For instance, it could act as a reactant in the synthesis of inhibitors of thymidylate synthase . It could also be used in the synthesis of a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .Applications De Recherche Scientifique

Catalysis and Synthesis

Research has highlighted the role of sulfonamide derivatives in catalysis and synthesis. For example, sulfonic acid-functionalized compounds have been demonstrated to be effective catalysts in the synthesis of indole derivatives through cyclization reactions. These reactions have environmental benefits, such as lower E-factors and metal-free conditions, making the process greener and more sustainable (Satyajit Samanta et al., 2022). Additionally, the preparation of dibenzo[e,g]isoindol-1-ones through oxidative cyclization reactions showcases the utility of these compounds in creating biologically active analogues, further expanding their application in drug discovery (A. A. van Loon et al., 2014).

Molecular Docking Studies

Molecular docking studies have shown that synthesized compounds, including those similar to 1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid, have theoretical potential in binding to key proteins involved in tumorigenesis. This insight opens up possibilities for the development of new therapeutic agents targeting cancer (Satyajit Samanta et al., 2022).

Anticancer and Antioxidant Activity

The synthesis of organoselenium compounds derived from indole and imidazopyridine frameworks, which may relate to the functional groups present in this compound, has been shown to possess significant antioxidant activities. These activities are crucial for reducing oxidative stress, a factor in many diseases, including cancer (Beatriz M. Vieira et al., 2017). This demonstrates the potential of such compounds in developing treatments that mitigate oxidative stress-related conditions.

Optical Imaging for Cancer Detection

The development of water-soluble near-infrared dyes, such as those derived from sulfonamide-functionalized indoles, for cancer detection using optical imaging, highlights a novel application in medical diagnostics. These dyes offer improved quantum yields and stability, making them suitable for labeling peptides and potentially broad applications in detecting cancerous tissues (Wellington Pham et al., 2005).

Mécanisme D'action

Target of Action

The primary target of this compound is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in Th17-mediated autoimmune diseases .

Mode of Action

The compound interacts with the RORγ ligand-binding domain

Biochemical Pathways

The compound affects the pathways mediated by RORγ, particularly those involved in Th17-mediated autoimmune diseases . The downstream effects of these pathways are complex and involve various aspects of immune response.

Result of Action

The compound’s action results in the inhibition of RORγ, which can potentially alleviate symptoms of Th17-mediated autoimmune diseases . .

Propriétés

IUPAC Name |

1-[(1-butyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-2-3-14-24-17-10-11-18(15-8-7-9-16(19(15)17)20(24)25)30(28,29)23-22(21(26)27)12-5-4-6-13-22/h7-11,23H,2-6,12-14H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCBVEAHDYNHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4(CCCCC4)C(=O)O)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2438183.png)

![2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2438184.png)

![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2438186.png)

![2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone](/img/structure/B2438188.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2438189.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2438193.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 8-(prop-2-enoylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2438197.png)